(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone
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Overview
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone is a heterocyclic compound that combines a thienopyridine moiety with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-chloropyridine and a thiophene derivative under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the thienopyridine core reacts with furan-2-carboxylic acid or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-6-8-7-14(4-3-10(8)17-11)12(15)9-2-1-5-16-9/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMXKHGMGIRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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